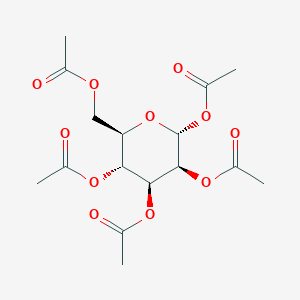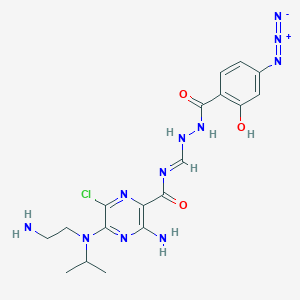
5-(N-2'-Aminoethyl-N'-isopropyl)amiloride-N-(4''-azidosalicylamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(N-2'-Aminoethyl-N'-isopropyl)amiloride-N-(4''-azidosalicylamide) is a chemical compound that has gained significant attention in scientific research in recent years. It is a derivative of amiloride, a potassium-sparing diuretic that is commonly used to treat hypertension and congestive heart failure. This derivative has been synthesized to study its potential applications in various scientific fields.
Applications De Recherche Scientifique
The compound has been used in various scientific research applications, including the study of ion channels, transporters, and receptors. It has been shown to inhibit the activity of the Na+/H+ exchanger isoform 1 (NHE1), which is involved in the regulation of intracellular pH and cell volume. This inhibition has been studied in the context of cancer research, as NHE1 is overexpressed in many cancer cells and contributes to their survival and growth. The compound has also been used in the study of the renin-angiotensin-aldosterone system (RAAS), which is involved in the regulation of blood pressure and fluid balance.
Mécanisme D'action
The mechanism of action of 5-(N-2'-Aminoethyl-N'-isopropyl)amiloride-N-(4''-azidosalicylamide) involves the inhibition of NHE1 activity. NHE1 is a membrane protein that exchanges extracellular Na+ for intracellular H+ and plays a crucial role in the regulation of intracellular pH and cell volume. The compound binds to the extracellular domain of NHE1 and blocks its activity, leading to a decrease in intracellular pH and cell volume.
Biochemical and Physiological Effects:
The compound has been shown to have various biochemical and physiological effects. Inhibition of NHE1 activity by the compound results in a decrease in intracellular pH and cell volume, which can lead to cell death. It has also been shown to inhibit cell migration and invasion, which are important processes in cancer metastasis. Additionally, the compound has been shown to decrease blood pressure by inhibiting the RAAS.
Avantages Et Limitations Des Expériences En Laboratoire
The compound has several advantages for lab experiments, including its specificity for NHE1 and its ability to inhibit cell migration and invasion. However, its limitations include its potential toxicity and the need for further research to determine its optimal concentration for specific experiments.
Orientations Futures
There are several future directions for the study of 5-(N-2'-Aminoethyl-N'-isopropyl)amiloride-N-(4''-azidosalicylamide). These include further investigation of its potential applications in cancer research, the development of more potent derivatives, and the study of its effects on other ion channels, transporters, and receptors. Additionally, the compound could be used in the development of new drugs for the treatment of hypertension and congestive heart failure.
Conclusion:
In conclusion, 5-(N-2'-Aminoethyl-N'-isopropyl)amiloride-N-(4''-azidosalicylamide) is a chemical compound that has significant potential for scientific research. Its specificity for NHE1 and its ability to inhibit cell migration and invasion make it a valuable tool for the study of cancer and other diseases. Further research is needed to determine its optimal concentration for specific experiments and to explore its potential applications in other scientific fields.
Méthodes De Synthèse
The synthesis of 5-(N-2'-Aminoethyl-N'-isopropyl)amiloride-N-(4''-azidosalicylamide) involves the reaction of amiloride with 4''-azidosalicylic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in dimethylformamide (DMF) at room temperature. The reaction produces the amide bond between the two compounds, resulting in the formation of the derivative.
Propriétés
Numéro CAS |
144176-48-7 |
|---|---|
Nom du produit |
5-(N-2'-Aminoethyl-N'-isopropyl)amiloride-N-(4''-azidosalicylamide) |
Formule moléculaire |
C18H22ClN11O3 |
Poids moléculaire |
475.9 g/mol |
Nom IUPAC |
3-amino-5-[2-aminoethyl(propan-2-yl)amino]-N-[(E)-[(4-azido-2-hydroxybenzoyl)hydrazinylidene]methyl]-6-chloropyrazine-2-carboxamide |
InChI |
InChI=1S/C18H22ClN11O3/c1-9(2)30(6-5-20)16-14(19)25-13(15(21)26-16)18(33)23-8-24-28-17(32)11-4-3-10(27-29-22)7-12(11)31/h3-4,7-9,31H,5-6,20H2,1-2H3,(H2,21,26)(H,28,32)(H,23,24,33) |
Clé InChI |
PSGDLBVKPATNTL-UHFFFAOYSA-N |
SMILES isomérique |
CC(C)N(CCN)C1=NC(=C(N=C1Cl)C(=O)/N=C\NNC(=O)C2=C(C=C(C=C2)N=[N+]=[N-])O)N |
SMILES |
CC(C)N(CCN)C1=NC(=C(N=C1Cl)C(=O)NC=NNC(=O)C2=C(C=C(C=C2)N=[N+]=[N-])O)N |
SMILES canonique |
CC(C)N(CCN)C1=NC(=C(N=C1Cl)C(=O)N=CNNC(=O)C2=C(C=C(C=C2)N=[N+]=[N-])O)N |
Synonymes |
5-(N-2'-aminoethyl-N'-isopropyl)amiloride-N-(4''-azidosalicylamide) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



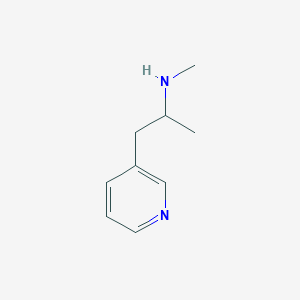
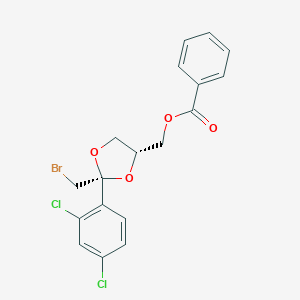
![[(2S,4R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methanol](/img/structure/B133330.png)
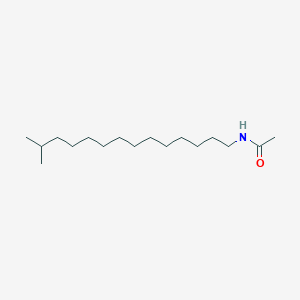


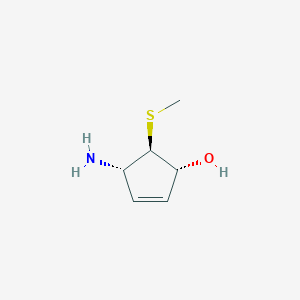
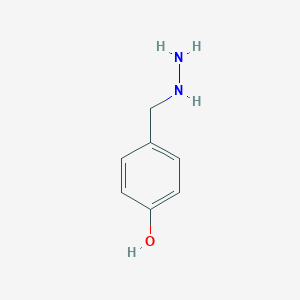
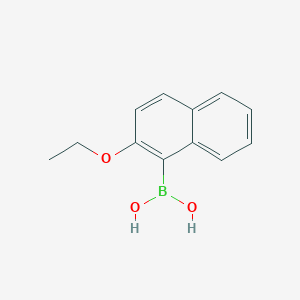

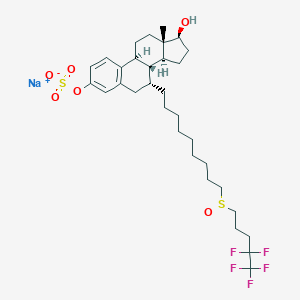

![[4-(1H-1,2,4-Triazol-1-yl)phenyl]methanol](/img/structure/B133363.png)
